Scientific Field: Microbiology and Pharmacology Summary of Application: This compound is utilized in the synthesis of various oxazole derivatives that exhibit potent antibacterial activities. The structural motif of oxazole is known to interfere with bacterial cell wall synthesis and protein synthesis. Methods of Application: The compound is typically incorporated into larger molecular structures that can target specific bacterial enzymes or pathways. Techniques such as the cup-plate method are used to assess antibacterial potential against strains like E. coli and Xanthomonas citri. Results: Derivatives containing the oxazole ring have shown significant inhibition of bacterial growth, with some compounds demonstrating activity comparable to standard antibiotics like streptomycin .
Scientific Field: Virology and Medicinal Chemistry Summary of Application: “3-Amino-5-methyl-1,2-oxazole-4-sulfonamide” derivatives have been explored for their potential against human cytomegalovirus (HCMV), showcasing promising antiviral properties. Methods of Application: Synthesized derivatives are tested in vitro using human foreskin fibroblast cells infected with HCMV. The efficacy is compared to existing antiviral agents like Ganciclovir. Results: Some derivatives exhibited higher antiviral activity than Ganciclovir, with EC50 values of less than 0.05 µM, indicating strong potential for therapeutic application .
Scientific Field: Immunology and Biochemistry Summary of Application: Oxazole derivatives, including those with the “3-Amino-5-methyl-1,2-oxazole-4-sulfonamide” structure, are investigated for their anti-inflammatory effects, particularly in chronic inflammatory diseases. Methods of Application: The anti-inflammatory activity is assessed using in vivo and in vitro models, such as induced inflammation in animal tissues or cell lines. Results: The derivatives have shown to reduce inflammatory markers and modulate immune responses, providing a basis for the development of new anti-inflammatory drugs .
Scientific Field: Oncology and Chemical Biology Summary of Application: The compound is a key intermediate in the synthesis of molecules with potential antitumor activity, targeting various cancer cell lines. Methods of Application: Cancer cell lines are treated with synthesized derivatives, and their effects on cell proliferation and apoptosis are measured. Results: Certain oxazole derivatives have demonstrated the ability to inhibit tumor cell growth and induce apoptosis, suggesting their use as chemotherapeutic agents .
Scientific Field: Endocrinology and Molecular Medicine Summary of Application: “3-Amino-5-methyl-1,2-oxazole-4-sulfonamide” is part of the structure of some antidiabetic drugs, contributing to the regulation of blood glucose levels. Methods of Application: The compound is used in drug formulations that are administered to diabetic patients, with clinical trials assessing their efficacy and safety. Results: Drugs containing oxazole derivatives have shown positive effects on glycemic control in diabetic patients, improving their metabolic profiles .
Scientific Field: Neuropharmacology and Psychiatry Summary of Application: Research has been conducted on oxazole derivatives for their potential use in treating neurological disorders, such as epilepsy and depression. Methods of Application: Derivatives are tested on animal models or cell cultures to evaluate their effects on neuronal activity and neurotransmitter levels. Results: Some studies indicate that these compounds can modulate neurotransmitter systems and exhibit neuroprotective properties, offering new avenues for the treatment of neurological conditions .
Scientific Field: Environmental Science and Microbiology Summary of Application: This compound is studied for its role in the biodegradation of sulfamethoxazole (SMX), a common antibiotic that contaminates water sources. Methods of Application: The degradation kinetics of SMX by the bacterium Achromobacter denitrificans strain PR1 are analyzed at concentrations ranging from ng/L to mg/L, assessing the potential for bioaugmentation in water treatment. Results: Complete removal of SMX was achieved across all tested concentrations, with the presence of biogenic substrates significantly increasing the degradation rate. The only observed metabolite was non-toxic 3-amino-5-methylisoxazole .
Scientific Field: Medicinal Chemistry and Pharmacology Summary of Application: Oxazole derivatives, including those containing “3-Amino-5-methyl-1,2-oxazole-4-sulfonamide,” are synthesized and assessed for their antimicrobial potential against various pathogens. Methods of Application: Compounds are tested against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans, using standard antimicrobial assays. Results: Some derivatives showed potent antibacterial activity, with one particular compound exhibiting significant inhibition against S. aureus .
Scientific Field: Drug Development and Biochemistry Summary of Application: The compound is integral in synthesizing drugs with anti-inflammatory, antitubercular, and anti-HIV activities. Methods of Application: Synthetic derivatives of oxazoles are created and their biological activities are evaluated through various in vitro and in vivo assays. Results: Derivatives have shown promising results in reducing inflammation, inhibiting tuberculosis bacteria, and displaying activity against HIV, marking them as important candidates in drug research portfolios .
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 177.18 g/mol. It is classified as a sulfonamide, a group of synthetic antibiotics known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The compound typically appears as a crystalline solid and is utilized in various biochemical applications due to its reactivity and biological properties .
The primary mechanism of action for 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide involves its role as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for the bacterial synthesis of folic acid. This inhibition leads to decreased DNA synthesis and cell division, particularly affecting rapidly dividing bacterial cells . The compound can also participate in various
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide exhibits significant biological activity, particularly as an antibacterial agent. It has been shown to effectively inhibit the growth of various bacterial strains by disrupting folic acid metabolism. Additionally, studies have indicated that derivatives of this compound possess immunomodulatory properties, enhancing its potential therapeutic applications .
Several synthesis methods for 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide have been reported:
The primary applications of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide include:
Research indicates that 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide interacts with various enzymes and proteins involved in metabolic pathways. Its ability to bind specifically to dihydropteroate synthase highlights its potential for selective inhibition in bacterial cells. Additionally, studies have explored its interactions with other biomolecules, revealing its influence on cellular signaling pathways and gene expression .
Several compounds share structural and functional similarities with 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sulfamethoxazole | Sulfonamide | Widely used antibiotic; effective against urinary tract infections. |
| Sulfanilamide | Sulfonamide | First sulfa drug; serves as a benchmark for antibiotic development. |
| 5-Amino-3-methylisoxazole | Isoxazole | Exhibits immunomodulatory properties; used in various biological studies. |
| 3-Amino-5-methylisoxazole | Isoxazole | Intermediate in biodegradation processes; potential for further modification. |
Each compound possesses unique characteristics that differentiate it from 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide while maintaining structural similarities typical of sulfonamides and isoxazoles.
The synthesis of 3-amino-5-methyl-1,2-oxazole-4-sulfonamide requires careful selection of starting materials to achieve optimal yields and purity. The most widely employed precursor is 3-amino-5-methylisoxazole, which serves as the foundational heterocyclic core . Alternative starting materials include hydroxylamine hydrochloride combined with 2-methyl-2-acetonitrile-1,3-dioxolane, which provides a direct route to the oxazole ring system [2].
The precursor selection significantly influences the overall synthetic efficiency. Studies have demonstrated that using ethyl acetate and acetonitrile in the presence of metal bases such as sodium hydride or n-butyllithium enables formation of the requisite acetoacetonitrile intermediate [2]. This intermediate subsequently undergoes cyclization reactions to form the oxazole core. The choice of starting material depends on availability, cost considerations, and the desired substitution pattern on the final product.
Research has shown that sulfamethoxazole can serve as an alternative starting material when reacted with benzoyl chloride under basic conditions [3]. This approach yields various sulfonamide derivatives with good to excellent yields ranging from 62% to 95% [3]. The versatility of starting materials allows for synthetic flexibility while maintaining consistent product quality.
Temperature control represents a critical parameter in conventional synthesis of 3-amino-5-methyl-1,2-oxazole-4-sulfonamide. The sulfonation reaction typically proceeds optimally at temperatures between 0°C and 5°C to minimize side reactions and decomposition . Higher temperatures can lead to over-sulfonation and reduced selectivity, while lower temperatures may result in incomplete conversion.
Solvent selection plays a crucial role in reaction optimization. Dichloromethane emerges as the preferred solvent due to its ability to dissolve both reactants and provide an inert reaction environment . The reaction typically involves adding chlorosulfonic acid dropwise to the precursor dissolved in dichloromethane while maintaining low temperatures through ice-bath cooling.
Stoichiometric considerations require careful optimization to maximize yield while minimizing waste. Excess chlorosulfonic acid (1.5-2.0 equivalents) has been shown to drive the reaction to completion . The reaction progress can be monitored using thin-layer chromatography or high-performance liquid chromatography to identify incomplete conversion and optimize reaction times.
Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride intermediate. The presence of even trace amounts of water can significantly reduce yields and complicate purification procedures . Maintaining dry nitrogen atmosphere and using freshly distilled solvents are standard practices to ensure optimal reaction conditions.
Several techniques have been developed to enhance yields in conventional synthesis approaches. The use of phase-transfer catalysts has shown promise in improving reaction rates and yields. Tetrabutylammonium bromide at 5-10 mol% loading can facilitate better mixing of reactants and improve overall conversion [5].
Continuous monitoring and pH control during the reaction process enable optimization of reaction conditions. The reaction mixture pH should be maintained between 7.5 and 8.5 to ensure optimal nucleophilicity of the amino group while preventing decomposition of sensitive intermediates [5].
Sequential addition protocols have demonstrated superior results compared to simultaneous addition of all reactants. The gradual addition of chlorosulfonic acid over 30-60 minutes allows better temperature control and reduces the formation of side products . This approach consistently yields products with purities exceeding 90%.
Workup procedures significantly impact final yields. Careful quenching with ice-water followed by extraction with appropriate organic solvents minimizes product loss during isolation. The use of saturated sodium bicarbonate solution for neutralization helps prevent acid-catalyzed decomposition of the product .
Modern catalyst-mediated approaches offer significant advantages over conventional methods in terms of selectivity, reaction conditions, and environmental impact. Palladium-catalyzed oxidative cyclization has emerged as a powerful method for constructing oxazole rings with high regioselectivity [6]. The reaction typically employs palladium acetate in combination with copper acetate as co-catalyst, proceeding through cascade formation of carbon-nitrogen and carbon-oxygen bonds.
Gold-catalyzed cyclization represents another significant advancement in oxazole synthesis. Gold chloride has been demonstrated to promote the cyclization of propargylcarboxamides to 2,5-disubstituted oxazoles under mild conditions [7]. The reaction proceeds at room temperature to 80°C with excellent yields ranging from 80% to 95%. The gold catalyst exhibits remarkable tolerance to various functional groups, making it suitable for complex molecule synthesis.
Silver-mediated synthesis provides complementary reactivity for oxazole formation. Silver nitrate catalyzes the oxidative decarboxylation of α-oxocarboxylates followed by cyclization with isocyanides [8]. This approach offers a direct route from carboxylic acids to oxazoles without requiring pre-activation of the carboxylic acid functionality.
Copper-catalyzed multicomponent reactions have gained prominence due to their ability to combine multiple bond-forming events in a single operation. The use of copper triflate with DABSO (diazabicyclooctane bis-sulfur dioxide) enables the simultaneous formation of carbon-nitrogen and carbon-sulfur bonds [9]. This approach provides access to sulfonamide-containing oxazoles with good functional group tolerance.
Microwave-assisted synthesis has revolutionized the preparation of 3-amino-5-methyl-1,2-oxazole-4-sulfonamide by dramatically reducing reaction times and improving yields. The van Leusen reaction between aryl aldehydes and p-toluenesulfonylmethyl isocyanide proceeds efficiently under microwave conditions [10]. Optimal parameters include 350 W power at 65°C for 8 minutes, yielding products with 94-96% efficiency.
The microwave-assisted approach offers several advantages over conventional heating methods. The rapid heating achieved through microwave irradiation provides more uniform temperature distribution and reduces the formation of side products. The shortened reaction times minimize decomposition of sensitive intermediates and improve overall process efficiency [10].
Solvent selection for microwave-assisted reactions requires careful consideration of dielectric properties and safety. Isopropyl alcohol has emerged as an optimal solvent due to its good microwave absorption characteristics and ability to dissolve both reactants and products [10]. The use of sealed vessels prevents solvent evaporation and maintains consistent reaction conditions.
Base selection significantly influences the outcome of microwave-assisted reactions. Potassium phosphate at 2.0 equivalents provides optimal basicity for deprotonation of the acidic methylene group in TosMIC while enabling subsequent elimination reactions [10]. The strong base facilitates both the initial cycloaddition and the final aromatization steps.
Flow chemistry has emerged as a powerful tool for the continuous synthesis of oxazole derivatives with improved safety profiles and scalability. The continuous flow synthesis of oxazolines using Deoxo-Fluor reagent achieves greater than 99% conversion of β-hydroxy amides at room temperature [11]. The flow approach eliminates the need for batch-wise handling of hazardous reagents and provides better temperature control.
The integration of multiple synthetic steps in flow systems enables telescoped synthesis with reduced intermediate handling. The oxidation of oxazolines to oxazoles using packed reactors containing manganese dioxide allows for in-line purification and product isolation [11]. This approach significantly reduces the overall process time and minimizes solvent consumption.
Microstructured reactors provide enhanced safety for reactions involving hazardous reagents such as molecular oxygen. The synthesis of hydroperoxymethyl oxazoles through oxidation of alkylideneoxazoles with oxygen proceeds safely at elevated temperatures and pressures (up to 100°C and 18 bar) [12]. The small reactor dimensions and efficient heat transfer prevent the accumulation of potentially explosive intermediates.
Flow chemistry enables precise control of reaction parameters including temperature, pressure, and residence time. The ability to rapidly screen reaction conditions and optimize parameters makes flow chemistry particularly valuable for reaction development [11]. The continuous nature of the process also facilitates scale-up from laboratory to production scales.
Industrial-scale production of 3-amino-5-methyl-1,2-oxazole-4-sulfonamide requires careful consideration of process safety, scalability, and environmental impact. The design of industrial processes must accommodate batch sizes ranging from 10 to 100 kilograms while maintaining consistent product quality and yield [13]. Process safety assessments are particularly critical given the use of chlorosulfonic acid and other hazardous reagents.
Heat management becomes increasingly important at industrial scales due to the exothermic nature of sulfonation reactions. The use of jacketed reactors with precise temperature control systems ensures consistent reaction conditions and prevents thermal runaway [13]. Adequate cooling capacity and emergency cooling systems are essential safety features for large-scale operations.
The selection of equipment materials requires careful consideration of chemical compatibility and corrosion resistance. Stainless steel reactors with appropriate grade selection (316L or higher) provide adequate resistance to chlorosulfonic acid and other aggressive reagents [13]. Regular inspection and maintenance protocols ensure long-term equipment reliability.
Waste stream management represents a significant challenge in industrial production. The generation of hydrogen chloride gas during sulfonation reactions requires appropriate scrubbing systems to prevent environmental release [13]. Aqueous waste streams containing residual acids must be neutralized before disposal, adding to the overall process cost.
Economic analysis of industrial-scale synthesis reveals that raw material costs typically account for 60-70% of the total production cost. The price of chlorosulfonic acid, the key sulfonating agent, significantly impacts the overall economics [13]. Alternative sulfonating agents such as sulfur trioxide complexes may offer cost advantages in certain market conditions.
Labor costs can be minimized through process automation and continuous operation. The implementation of automated dosing systems for hazardous reagents reduces manual handling requirements and improves safety [13]. Continuous monitoring systems enable real-time process optimization and reduce the need for manual intervention.
Energy consumption represents another significant cost factor, particularly for processes requiring extended heating or cooling periods. The adoption of heat recovery systems and improved insulation can reduce energy costs by 15-25% [13]. Microwave-assisted synthesis, despite higher initial equipment costs, may offer long-term energy savings through reduced reaction times.
Quality control costs must be factored into the overall economic analysis. The implementation of in-line analytical systems enables real-time monitoring of product quality and reduces the need for extensive offline testing [13]. This approach also enables rapid response to process deviations and minimizes the production of off-specification material.
The implementation of green chemistry principles in industrial synthesis focuses on reducing environmental impact while maintaining process efficiency. Solvent selection represents a primary opportunity for improvement. The substitution of dichloromethane with more environmentally benign solvents such as ethanol or aqueous systems reduces environmental impact [14].
Catalyst recycling and reuse strategies minimize waste generation and reduce raw material consumption. Heterogeneous catalysts can be recovered through filtration and regenerated for multiple reaction cycles [13]. Studies have demonstrated that copper-based catalysts can be reused for up to seven cycles without significant loss of activity.
The development of solvent-free reaction conditions eliminates the need for organic solvents entirely. Microwave-assisted synthesis under solvent-free conditions has shown promising results with yields comparable to conventional methods [14]. This approach dramatically reduces waste generation and eliminates solvent recovery requirements.
Process intensification through the use of continuous flow reactors and microwave heating reduces energy consumption and improves atom economy. The integration of multiple synthetic steps in continuous processes minimizes intermediate handling and reduces overall process waste [14]. These approaches align with green chemistry principles while maintaining commercial viability.
Column chromatography remains the most widely employed purification method for 3-amino-5-methyl-1,2-oxazole-4-sulfonamide. Silica gel chromatography using ethyl acetate/hexane gradient systems provides excellent separation of the desired product from reaction byproducts [15]. The typical gradient runs from 20% ethyl acetate to 80% ethyl acetate over 30-45 minutes, achieving purities of 95-98%.
Counter-current chromatography offers advantages for large-scale purification applications. The technique utilizes liquid-liquid partitioning without solid support, eliminating issues related to irreversible adsorption [15]. Studies have demonstrated successful purification of oxazole derivatives using aqueous-organic biphasic systems with recovery yields of 85-95%.
High-performance liquid chromatography provides the highest purity levels for analytical and pharmaceutical applications. Reverse-phase C18 columns with methanol/water mobile phases enable separation of closely related impurities [15]. The technique achieves purities exceeding 98% with good recovery yields ranging from 75% to 85%.
Preparative thin-layer chromatography offers a cost-effective alternative for small-scale purification. The technique provides adequate separation for research quantities while requiring minimal equipment investment [15]. Multiple development cycles may be necessary to achieve the desired purity levels.
Recrystallization represents a classical purification technique that remains valuable for oxazole derivatives. Ethanol emerges as the preferred solvent for recrystallization of 3-amino-5-methyl-1,2-oxazole-4-sulfonamide due to its ability to dissolve the compound at elevated temperatures while providing good crystal formation upon cooling [16].
The recrystallization process typically involves dissolving the crude product in hot ethanol (approximately 78°C) followed by slow cooling to room temperature. The addition of seed crystals can improve crystal formation and reduce supersaturation issues [16]. The process typically requires 2-4 hours for complete crystallization.
Solvent selection for recrystallization depends on the specific impurity profile and desired crystal form. Methanol provides an alternative to ethanol for compounds with different solubility characteristics [16]. Mixed solvent systems such as ethanol/water can be employed to fine-tune solubility and improve selectivity.
The purity achieved through recrystallization typically ranges from 92% to 96%, with recovery yields of 70-85% [16]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, though this approach reduces overall yield.
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for 3-amino-5-methyl-1,2-oxazole-4-sulfonamide. Proton NMR spectra typically show characteristic signals for the oxazole ring protons at δ 7.8-8.2 ppm [17]. The sulfonamide NH₂ protons appear as a broad singlet at δ 5.5-6.5 ppm, while the methyl group shows a sharp singlet at δ 2.2-2.4 ppm.
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework. The oxazole ring carbons appear in the range δ 150-170 ppm for C=N carbons and δ 120-140 ppm for C=C carbons [17]. The sulfonamide carbon appears around δ 165-170 ppm, providing confirmation of successful sulfonation.
High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation. The molecular ion peak for 3-amino-5-methyl-1,2-oxazole-4-sulfonamide appears at m/z 177.18 [M+H]⁺ for the molecular formula C₄H₇N₃O₃S [18]. Fragmentation patterns provide additional structural information through loss of characteristic functional groups.
Infrared spectroscopy provides functional group identification and purity assessment. The N-H stretching vibrations of the sulfonamide group appear at 3300-3500 cm⁻¹, while the S=O stretching vibrations appear at 1150-1350 cm⁻¹ [18]. The oxazole ring C=N stretching typically appears around 1600-1650 cm⁻¹.